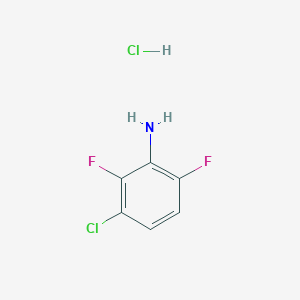
3-Chloro-2,6-difluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,6-difluoroaniline hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. This compound is a member of the aniline family and is widely used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,6-difluoroaniline hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-Chloro-2,6-difluoroaniline hydrochloride has been found to exhibit other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of new antibiotics. Additionally, 3-Chloro-2,6-difluoroaniline hydrochloride has been found to exhibit antifungal activity and may have applications in the agricultural industry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Chloro-2,6-difluoroaniline hydrochloride in lab experiments is its potent and selective activity against cancer cells. However, the compound is relatively toxic and requires careful handling. Additionally, the synthesis of 3-Chloro-2,6-difluoroaniline hydrochloride can be challenging, and the yield of the reaction can be low.
Direcciones Futuras
There are several potential future directions for research on 3-Chloro-2,6-difluoroaniline hydrochloride. One area of interest is the development of new cancer therapies based on the compound. Researchers are also investigating the use of 3-Chloro-2,6-difluoroaniline hydrochloride in the development of new antibiotics and antifungal agents. Additionally, the compound may have applications in the field of materials science, particularly in the development of new polymers and coatings. Further research is needed to fully explore the potential of 3-Chloro-2,6-difluoroaniline hydrochloride in these areas.
Métodos De Síntesis
The synthesis of 3-Chloro-2,6-difluoroaniline hydrochloride involves the reaction of 3-chloro-2,6-difluoroaniline with hydrochloric acid. The reaction is typically carried out under reflux conditions and yields the hydrochloride salt of the compound. This synthesis method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-difluoroaniline hydrochloride has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent antitumor activity and has been shown to inhibit the growth of various cancer cell lines. Additionally, 3-Chloro-2,6-difluoroaniline hydrochloride has been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
3-chloro-2,6-difluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQSEDPIRQQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450780.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)

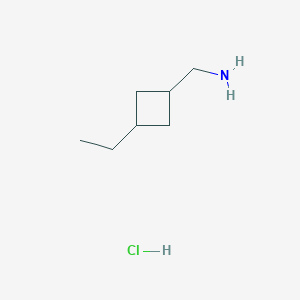
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)

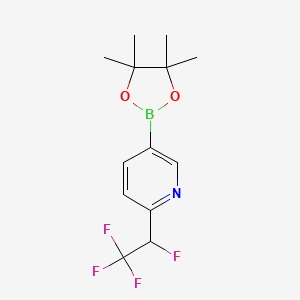
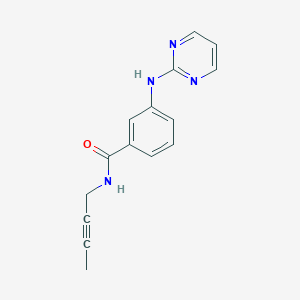
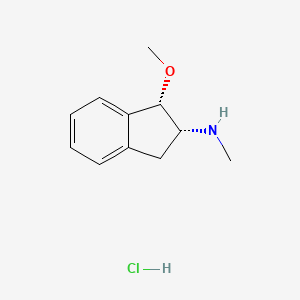
![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)